molecular formula C14H17BN2O2 B15066170 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine

Cat. No.: B15066170
M. Wt: 256.11 g/mol
InChI Key: OEDLJVLIVKMVMI-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a naphthyridine ring system substituted with a dioxaborolane moiety, which imparts significant stability and reactivity, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the naphthyridine derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the naphthyridine derivative with an aryl halide .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in the development of boron-containing drugs.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine lies in its combination of the naphthyridine ring and the dioxaborolane moiety, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h5-9H,1-4H3

InChI Key

OEDLJVLIVKMVMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=CC=C3)N=C2

Origin of Product

United States

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